Introduction: The Strategic Value of the Pyrrolidine Scaffold
Introduction: The Strategic Value of the Pyrrolidine Scaffold
An In-depth Technical Guide to (1-Allylpyrrolidin-3-yl)methanol (CAS 71548-32-8): A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the five-membered pyrrolidine ring stands out as a privileged scaffold. Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[1] This inherent three-dimensionality is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.[1]
(1-Allylpyrrolidin-3-yl)methanol, bearing the CAS number 71548-32-8, is a prime exemplar of this molecular framework. It combines the foundational pyrrolidine core with two key functional groups: a primary alcohol and a tertiary amine containing an allyl group. The primary alcohol serves as a versatile synthetic handle for introducing a wide array of molecular extensions, while the N-allyl group can participate in further chemical transformations or act as a key binding element itself. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and a robust synthetic protocol to its characterization and strategic applications in pharmaceutical research.
Molecular Profile and Physicochemical Properties
The structure of (1-Allylpyrrolidin-3-yl)methanol features a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) significantly influences its solubility and interaction profile.
Caption: Chemical structure of (1-Allylpyrrolidin-3-yl)methanol.
Table 1: Physicochemical Properties While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds like (Pyrrolidin-3-yl)methanol.[2]
| Property | Value (Estimated) | Source |
| CAS Number | 71548-32-8 | [3] |
| Molecular Formula | C₈H₁₅NO | Calculated |
| Molecular Weight | 141.21 g/mol | Calculated |
| XLogP3 | 0.4 | Estimated based on[2] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| Topological Polar Surface Area | 23.5 Ų | Estimated based on[4] |
Synthetic Strategy: N-Allylation of a Pyrrolidine Precursor
A robust and scalable synthesis of (1-Allylpyrrolidin-3-yl)methanol can be achieved through the direct N-alkylation of a commercially available precursor, (Pyrrolidin-3-yl)methanol. This method is a cornerstone of amine chemistry and offers high yields and straightforward purification.
Causality Behind Experimental Design: The secondary amine of the (Pyrrolidin-3-yl)methanol is a potent nucleophile. In the presence of a mild base, it can be readily deprotonated, enhancing its nucleophilicity. This activated amine then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants without interfering with the reaction by protonating the amine. Purification via column chromatography is selected for its efficacy in separating the more polar starting material and the less polar product from inorganic salts and reaction byproducts.
Caption: Proposed synthetic scheme for (1-Allylpyrrolidin-3-yl)methanol.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Add allyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic base, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane. Combine the fractions containing the desired product (visualized by TLC with potassium permanganate stain) and concentrate under reduced pressure to afford (1-Allylpyrrolidin-3-yl)methanol as a pure oil.
Spectroscopic Characterization and Validation
A self-validating system requires rigorous confirmation of the product's identity and purity. Standard spectroscopic methods are employed for this purpose.
Caption: Analytical workflow for product validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including a multiplet for the vinyl CH proton around 5.8-6.0 ppm and two doublets for the terminal CH₂ protons between 5.1-5.3 ppm. The protons of the pyrrolidine ring and the hydroxymethyl group will appear as a series of multiplets in the upfield region (1.5-3.6 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum should display eight distinct signals. Key diagnostic peaks include those for the allyl group (~135 ppm for the internal carbon and ~117 ppm for the terminal carbon) and the hydroxymethyl carbon (~65 ppm).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 142.12.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol, and C-H stretching vibrations just below 3000 cm⁻¹.
Applications in Drug Discovery and Development
The (1-Allylpyrrolidin-3-yl)methanol scaffold is a valuable building block for creating novel therapeutics with improved properties.[5] Its utility stems from several key features:
-
Vector for Further Synthesis: The primary alcohol is an ideal attachment point for linkers, pharmacophores, or solubilizing groups. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, providing immense synthetic flexibility.
-
Modulation of Physicochemical Properties: The introduction of the pyrrolidine ring can enhance the solubility and metabolic stability of a lead compound while lowering its melting point compared to more rigid structures.
-
Stereochemical Control: The chiral center at the C3 position allows for the synthesis of enantiomerically pure compounds. It is well-established that different stereoisomers can have dramatically different biological activities and safety profiles.[1]
-
Bioisosteric Replacement: The pyrrolidine moiety can serve as a bioisostere for other five- or six-membered rings, enabling fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
This scaffold is particularly relevant in the synthesis of inhibitors for enzymes like kinases, where precise three-dimensional orientation of functional groups is paramount for activity.[5]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
